molecular formula C8H7FO2 B060606 Fluoromethyl benzoate CAS No. 166331-78-8

Fluoromethyl benzoate

Cat. No. B060606
CAS RN: 166331-78-8
M. Wt: 154.14 g/mol
InChI Key: VPLALCFPHOLSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoromethyl benzoate is a chemical compound with the molecular formula C8H7FO2 . It is also known as Methyl 4-fluorobenzoate .


Synthesis Analysis

The synthesis of fluorinated compounds, including Fluoromethyl benzoate, has been a topic of interest in recent years . Enzymatic synthesis methods have been particularly effective, with the direct formation of the C-F bond by fluorinase being the most promising method . Another approach involves the use of a renewable reagent for nucleophilic fluorination .


Molecular Structure Analysis

The molecular structure of Fluoromethyl benzoate consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .


Chemical Reactions Analysis

The chemical reactions involving Fluoromethyl benzoate are diverse. For instance, enzymatic synthesis of fluorinated compounds involves the formation of C-F bonds . Another study discusses the use of a renewable reagent for nucleophilic fluorination .

Scientific Research Applications

  • Protein Labeling : N-succinimidyl 4-18Fbenzoate has been utilized for high specific activity labeling of sensitive proteins like erythropoietin without causing aggregation. This labeling is achieved through a reversed phase HPLC procedure, enhancing the effective specific activity of the reagent (Lang & Eckelman, 1997).

  • Anaerobic Transformation Studies : Fluorinated analogues of phenol, like fluorophenols, have been used to study their transformation to benzoate in anaerobic, phenol-degrading environments. These studies help understand the mechanisms of phenol transformation to benzoate in different conditions (Genthner, Townsend, & Chapman, 1989).

  • Synthesis of Radiolabeled Compounds : [18F]-N-succinimidyl 4-(fluoromethyl)benzoate has been synthesized for protein labeling. This one-step synthesis process involves specific conditions like using carbonate as the counter ion and acetone as the solvent at room temperature (Lang & Eckelman, 1994).

  • Degradation Studies : Anaerobic benzoate-degrading, denitrifying bacteria can grow on 2-fluorobenzoate as the sole carbon and energy source. This discovery is significant for understanding the anaerobic degradation pathways of similar compounds (Schennen, Braun, & Knackmuss, 1985).

  • Medical Imaging : [18F]Cholesteryl 4-(fluoromethyl)benzoate has been developed for the detection of adrenal malignancies. This compound shows high target/non-target ratio of radioactivity in adrenal and ovaries, making it useful in medical imaging (Jalilian et al., 2001).

  • Material Science : The photoresponsive behavior of fluorinated liquid crystals has been studied, with a focus on the effect of solvents and substituents on their spectral shifts in the UV–visible region. This research provides insights into enhancing the UV stability of such materials (Praveen & Ojha, 2012).

  • Environmental Microbiology : The transformation of benzene to benzoate in an enriched sulphidogenic consortium has been studied. The detection of deuterated benzoate in this process helps understand the metabolic pathway of anaerobic benzene degradation (Phelps, Zhang, & Young, 2001).

  • Synthesis of Organic Compounds : Studies have focused on forming fluoroalkoxy benzenes, with applications in various fields like pharmaceuticals and pesticides. The synthesis often involves reactions between electrophilic haloalkyl fluorides and nucleophilic phenol derivatives (Gupton et al., 1982).

  • Catalysis Research : The role of benzoate in the Ru(II)-catalyzed arylation of substrates has been investigated, showing how the benzoate salt plays a crucial role in the oxidative addition step at Ru(II) in the arylation process (Simonetti et al., 2018).

  • Electronics and Optoelectronics : Fluorinated Copper(I) carboxylates, such as those containing fluorinated benzoate, have been used as advanced tunable p-dopants in organic light-emitting diodes, influencing the charge-transport abilities of doped materials (Schmid et al., 2014).

Safety and Hazards

While specific safety data for Fluoromethyl benzoate is not available, it’s important to handle all chemicals with care. For similar compounds, safety data sheets recommend using personal protective equipment, avoiding dust formation, and not letting the product enter drains .

Future Directions

The future of Fluoromethyl benzoate and similar compounds lies in their potential applications. For instance, fluorinated compounds are gaining attention in the fields of molecular imaging, pharmaceuticals, and materials . Furthermore, the development of new synthesis methods and the exploration of novel structures are areas of ongoing research .

properties

IUPAC Name

fluoromethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLALCFPHOLSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoromethyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoromethyl benzoate
Reactant of Route 2
Reactant of Route 2
Fluoromethyl benzoate
Reactant of Route 3
Reactant of Route 3
Fluoromethyl benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fluoromethyl benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fluoromethyl benzoate
Reactant of Route 6
Reactant of Route 6
Fluoromethyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.